

Technical Support Center: Niclosamide pH-Dependent Solubility & Dissolution

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Compound of Interest

Compound Name: Niclosamide (sodium)

Cat. No.: B12400234

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent solubility and dissolution of niclosamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of niclosamide?

Niclosamide is a weak acid, and its solubility in aqueous solutions is highly dependent on pH. [1][2] Its solubility increases significantly as the pH rises above its pKa value, which is reported to be in the range of 5.6 to 7.2.[1] At lower pH values (e.g., below 4), niclosamide is predominantly in its neutral, less soluble form. As the pH increases, particularly into the alkaline range (pH 8-9), the phenolic group of niclosamide ionizes, leading to a substantial increase in its aqueous solubility.[3][4]

Q2: What is the expected solubility of niclosamide at different pH values?

The supernatant concentrations of niclosamide have been shown to increase with rising pH. For instance, one study reported an increase from 2.53 μM at pH 3.66 to 300 μM at pH 9.2, and even up to 703 μM at pH 9.63.[3][5][6] Another investigation observed concentrations rising from 1.77 μM at pH 3.66 to 30 μM at pH 8, and then more sharply to 641 μM at pH 9.5.[4][7][8][9]

Q3: Can different sources or batches of niclosamide exhibit different solubility profiles?

Yes, the solid-state properties of niclosamide, specifically its polymorphic form, can significantly impact its dissolution behavior and equilibrium solubility.[3][5] Studies have shown that different polymorphs of niclosamide from various suppliers can lead to different final supernatant concentrations at the same pH.[3][5][6][10] Therefore, it is crucial to be aware of the polymorphic form of the niclosamide being used.

Q4: Is niclosamide stable in aqueous buffers at various pH levels?

Niclosamide's stability is also pH-dependent. It is reported to be stable at pH values between 1 and 4.[11] However, degradation, primarily through hydrolysis, begins to occur at pH values above 4 and increases with rising pH.[11] In strongly alkaline conditions (e.g., 1 N NaOH), degradation to 2-chloro-4-nitroaniline and 5-chloro-2-hydroxybenzoic acid has been observed.[3][4][7][9] However, at a more moderately alkaline pH of 9, solutions have been found to be stable for at least 16 days.[3][4][7][9]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Lower than expected solubility	1. Incorrect pH of the buffer. 2. Use of a less soluble polymorph of niclosamide. [3] [5] [6] [10] 3. Insufficient equilibration time.	1. Verify the pH of your buffer solution before and after the experiment. 2. Characterize the polymorphic form of your niclosamide sample (e.g., using DSC or XRD). Consider sourcing niclosamide from different suppliers if polymorphism is suspected. 3. Ensure adequate time for the system to reach equilibrium. This can be determined by taking measurements at different time points until the concentration plateaus.
High variability in results	1. Inconsistent stirring or agitation. 2. Temperature fluctuations. 3. Inaccurate measurement of niclosamide concentration.	1. Maintain consistent and controlled agitation throughout the experiment. 2. Perform experiments in a temperature-controlled environment. 3. Calibrate your analytical instrument (e.g., UV/Vis spectrophotometer) and validate your analytical method.

Precipitation of niclosamide upon pH adjustment	The solution has become supersaturated due to a rapid change in pH.	Adjust the pH of the solution slowly while monitoring for any signs of precipitation. Alternatively, prepare the final solution using a solvent-exchange technique where a concentrated solution of niclosamide in a good solvent (like ethanol) is diluted into the aqueous buffer. [3]
Observed degradation of niclosamide	The pH of the buffer is too high, leading to alkaline hydrolysis. [11]	If working at a high pH is necessary, conduct experiments promptly and store solutions at lower temperatures to minimize degradation. For long-term storage, a pH below 4 is advisable. [11]

Data Presentation

Table 1: pH-Dependent Solubility of Niclosamide (from AKSci polymorph) at 20°C

Measured pH	Supernatant Niclosamide Concentration (µM)
3.66	2.53 [3]
7.05	8.68 [3]
7.63	32.0 [3]
8.26	68 [3]
8.57	124.5 [3]
9.2	300 [3] [5] [6]
9.63	703 [3] [5] [6]

Table 2: pH-Dependent Solubility of Niclosamide at Room Temperature

Measured pH	Supernatant Niclosamide Concentration (µM)
3.66	1.77[4][7][8][9]
8.0	30[4][7][8][9]
8.5	90[4][7][8][9]
9.1	300[4][7][8][9]
9.5	641[4][7][8][9]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of Niclosamide

This protocol outlines the steps to measure the equilibrium solubility of niclosamide in aqueous buffers at different pH values.

Materials:

- Niclosamide powder
- Aqueous buffers of desired pH values (e.g., pH 4 to 9.5)
- Stirred vials or a shaker incubator
- Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
- UV/Vis spectrophotometer or HPLC system
- Calibrated pH meter

Procedure:

- Prepare a series of aqueous buffers at the desired pH values.

- Add an excess amount of niclosamide powder to each buffer-containing vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25°C or 37°C).
- Allow the samples to equilibrate for a sufficient period (e.g., 24 hours). Periodically check the concentration to ensure equilibrium has been reached.
- After equilibration, carefully withdraw an aliquot of the supernatant without disturbing the solid material.
- Filter the supernatant using a syringe filter to remove any undissolved particles.
- Measure the concentration of niclosamide in the filtered supernatant using a calibrated UV/Vis spectrophotometer (at a wavelength of ~330-333 nm) or a validated HPLC method. [\[7\]](#)[\[12\]](#)
- Measure the final pH of the supernatant to confirm the pH at which the solubility was determined.

Protocol 2: Dissolution Rate Study of Niclosamide

This protocol describes how to determine the dissolution rate of niclosamide in various aqueous buffers.

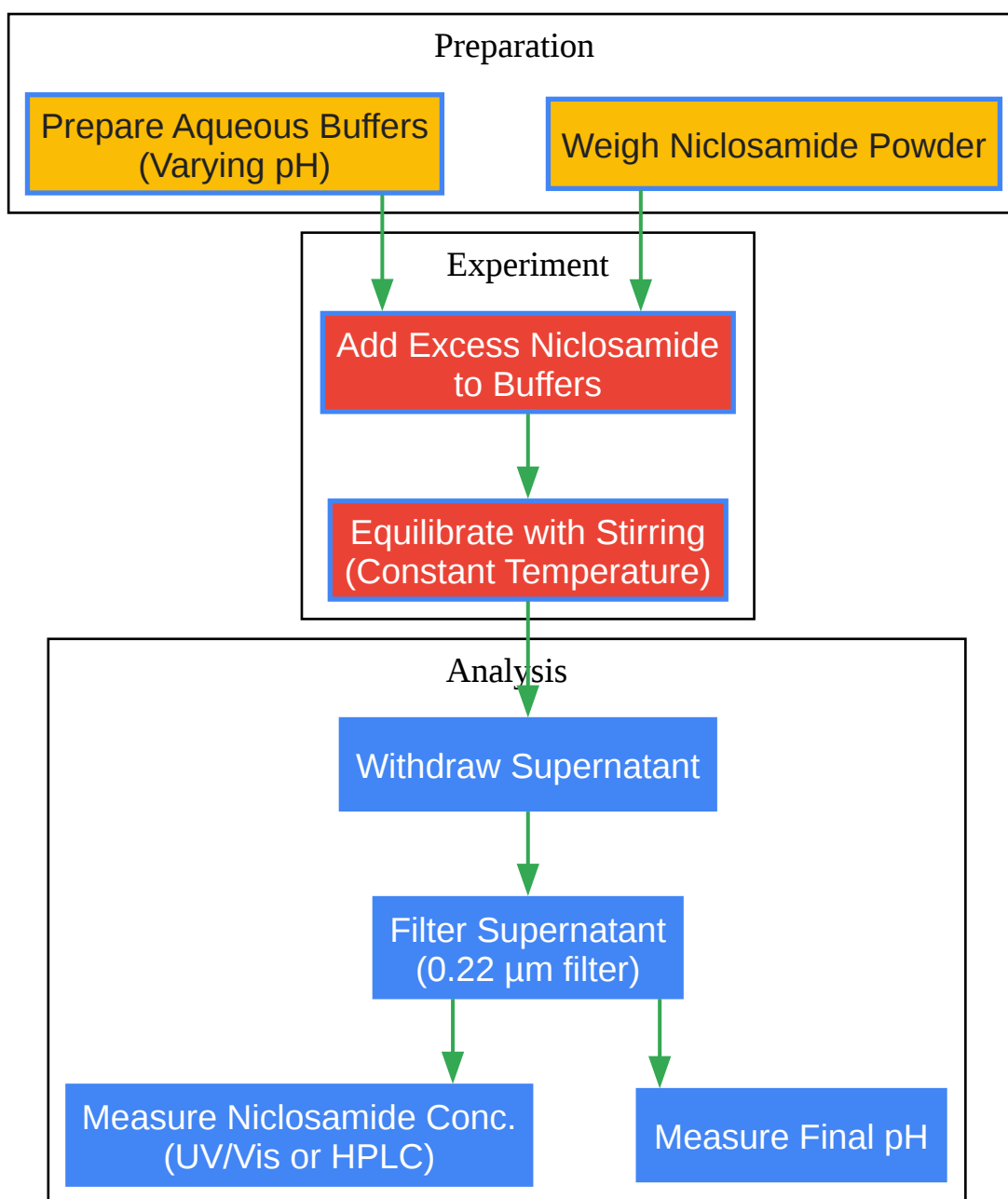
Materials:

- Niclosamide powder
- Aqueous buffers of desired pH values
- Dissolution apparatus (e.g., USP Apparatus 2 - paddle) or a stirred vessel
- UV/Vis spectrophotometer with a flow-through cell or an automated sampling system
- Temperature control system

Procedure:

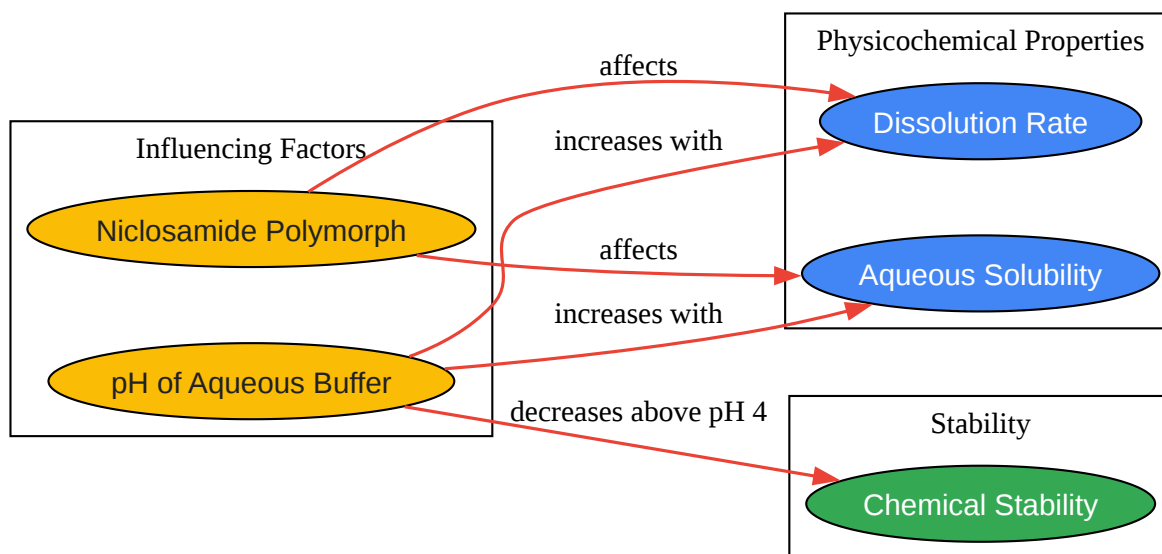
- Prepare the dissolution medium (aqueous buffer) and bring it to the desired temperature (e.g., 37°C).
- Place a known amount of niclosamide powder into the dissolution vessel.
- Start the dissolution apparatus at a specified agitation speed (e.g., 50 rpm).
- At predetermined time intervals, withdraw samples of the dissolution medium.
- Immediately filter the samples to stop further dissolution.
- Analyze the concentration of niclosamide in the filtered samples using a calibrated UV/Vis spectrophotometer or HPLC.
- Plot the concentration of niclosamide versus time to determine the dissolution profile.

Visualizations



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Caption: Workflow for Determining Equilibrium Solubility.



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Caption: Factors Influencing Niclosamide Solubility.

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